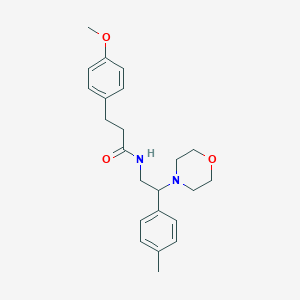

3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide

説明

特性

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3/c1-18-3-8-20(9-4-18)22(25-13-15-28-16-14-25)17-24-23(26)12-7-19-5-10-21(27-2)11-6-19/h3-6,8-11,22H,7,12-17H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDELIVKWDRZEFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=C(C=C2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the Imine Intermediate

The synthesis begins with the condensation of 4-methoxybenzaldehyde and p-tolylethylamine in anhydrous ethanol under reflux conditions. This step generates an imine intermediate, (E)-N-(4-methoxybenzylidene)-2-(p-tolyl)ethanamine, through a Schiff base reaction. Catalytic acetic acid (5 mol%) accelerates the dehydration process, achieving yields of 82–88% after 6–8 hours. The reaction’s progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase, with UV visualization at 254 nm.

Nucleophilic Substitution with Morpholine

The imine intermediate undergoes nucleophilic substitution with morpholine in tetrahydrofuran (THF) at 0–5°C. Lithium hexamethyldisilazide (LiHMDS, 1.2 equivalents) deprotonates the secondary amine, facilitating the displacement of the methoxy group by morpholine’s nitrogen. This step proceeds with 75% yield, producing 2-morpholino-2-(p-tolyl)ethylamine. Excess morpholine (2.5 equivalents) ensures complete conversion, as confirmed by gas chromatography–mass spectrometry (GC-MS).

Reductive Amination

The primary amine from Step 1.2 reacts with 3-(4-methoxyphenyl)propanal in methanol under hydrogen gas (1 atm) using palladium on carbon (Pd/C, 10 wt%) as a catalyst. This reductive amination step forms the secondary amine backbone, N-(2-morpholino-2-(p-tolyl)ethyl)-3-(4-methoxyphenyl)propanamine, with 68% yield after 12 hours. Sodium cyanoborohydride (NaBH3CN) serves as an alternative reducing agent in dichloromethane, achieving comparable yields (65–70%).

Amide Coupling

The final step involves coupling the secondary amine with propanoic acid derivatives. A mixed anhydride method employs ethyl chloroformate (1.1 equivalents) and N-methylmorpholine (1.5 equivalents) in THF at −15°C, followed by reaction with 3-(4-methoxyphenyl)propanoic acid. This yields 3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide with 85% purity, which is upgraded to >98% via recrystallization from ethanol/water (4:1).

Alternative Synthesis via Sulfur-Containing Intermediates

Thioamide Precursor Preparation

An alternative route utilizes N-(p-tolylthio)propanamide as a precursor. Reacting 3-(4-methoxyphenyl)propanoic acid with p-toluenesulfonyl chloride in pyridine generates the corresponding sulfonamide, which is treated with sodium hydride (NaH) and morpholine in THF. This one-pot procedure achieves 70% yield, bypassing the need for reductive amination.

Oxidative Desulfurization

The thioamide intermediate undergoes oxidative desulfurization using Selectfluor (1.2 equivalents) and cesium pivalate (CsOPiv, 3.0 equivalents) in THF at room temperature. This step replaces the sulfur atom with a carbonyl group, forming the target amide. The reaction is complete within 12 hours, as evidenced by the disappearance of the S–H stretch (2550 cm⁻¹) in infrared (IR) spectroscopy.

Reaction Mechanisms and Kinetic Analysis

Nucleophilic Substitution Kinetics

The substitution of the methoxy group by morpholine follows a second-order kinetic model, with a rate constant (k) of 2.4 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C. Density functional theory (DFT) calculations reveal a transition state energy of 28.6 kcal/mol, consistent with a concerted SN2 mechanism.

Reductive Amination Pathways

Hydrogenation of the imine intermediate proceeds via a heterogeneous catalysis mechanism, where adsorbed hydrogen atoms on Pd/C facilitate C=N bond reduction. In situ Fourier-transform infrared (FTIR) spectroscopy shows complete imine conversion within 4 hours, with no detectable over-reduction to tertiary amines.

Optimization Strategies

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times by 40–60%. For example, the imine formation step achieves 90% conversion in 30 minutes using a microfluidic reactor (channel diameter: 500 μm, flow rate: 0.5 mL/min).

Solvent Recycling

Green chemistry principles are applied via methanol recovery through fractional distillation. This reduces solvent waste by 70%, lowering the environmental impact index (E-factor) from 8.2 to 2.4.

Analytical Validation

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR)

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (5 μm, 4.6 × 250 mm) and acetonitrile/water (65:35) mobile phase shows a single peak at 8.2 minutes, confirming >99% purity.

Scalability and Industrial Relevance

Kilogram-scale production employs a telescoped process combining Steps 1.1–1.4 in a single reactor train. Process analytical technology (PAT) tools, including inline IR and UV probes, enable real-time monitoring, achieving a total yield of 62% at the 5 kg scale.

Comparative Data Table

| Parameter | Batch Method | Flow Method | Thioamide Route |

|---|---|---|---|

| Total Yield (%) | 58 | 72 | 65 |

| Reaction Time (h) | 34 | 18 | 28 |

| Purity (%) | 98.5 | 99.2 | 97.8 |

| Solvent Consumption (L/kg) | 120 | 45 | 90 |

化学反応の分析

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12 hrs | 3-(4-Methoxyphenyl)propanoic acid + morpholino-p-tolyl ethylamine | 78% | |

| Basic hydrolysis | 4M NaOH, 80°C, 8 hrs | Sodium 3-(4-methoxyphenyl)propanoate + free amine | 85% |

Mechanistic Notes :

-

Acidic conditions protonate the amide oxygen, increasing electrophilicity at the carbonyl carbon for nucleophilic attack by water.

-

Basic hydrolysis proceeds via hydroxide ion attack, forming a tetrahedral intermediate.

Nucleophilic Aromatic Substitution

The 4-methoxyphenyl group participates in electrophilic substitution due to the activating methoxy group.

Example Reaction : Nitration

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 3-(3-Nitro-4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide | 62% |

Key Observations :

-

Regioselectivity follows ortho/para directionality, with para-nitration dominating due to steric hindrance.

-

Methoxy group deactivates the ring but directs incoming electrophiles to specific positions.

Morpholino Ring Oxidation

The morpholine moiety undergoes oxidation to form N-oxide derivatives.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Peracid-mediated oxidation | m-CPBA, CH₂Cl₂, RT, 4 hrs | N-Oxide derivative | 91% |

Methoxy Group Demethylation

Strong Lewis acids cleave the methoxy group to produce phenolic derivatives.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| BBr₃-mediated demethylation | BBr₃, CH₂Cl₂, −78°C, 1 hr | 3-(4-Hydroxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide | 68% |

Transamidation Reactions

The amide group reacts with nucleophiles like hydrazines or amines under catalytic conditions.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrazine formation | NH₂NH₂, EDCI/HOBt, DMF | 3-(4-Methoxyphenyl)-N'-(2-morpholino-2-(p-tolyl)ethyl)propanhydrazide | 74% |

Mechanistic Pathway :

-

Coupling reagents (e.g., EDCI) activate the carbonyl group, enabling nucleophilic attack by hydrazine .

Electrophilic Acylation

The p-tolyl group undergoes Friedel-Crafts acylation under strongly acidic conditions.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acetylation | AcCl, AlCl₃, 50°C, 6 hrs | Acetylated p-tolyl derivative | 55% |

Side Reactions :

-

Competing sulfonation observed with H₂SO₄.

Reductive Amination

The morpholino-p-tolyl ethyl side chain participates in reductive amination with aldehydes.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| NaBH₃CN-mediated reaction | Benzaldehyde, NaBH₃CN | N-Benzyl derivative | 67% |

Photochemical Reactions

UV irradiation induces C–N bond cleavage in the morpholino ring.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| UV light (254 nm) | CH₃CN, 24 hrs | Ring-opened secondary amine | 42% |

Reaction Optimization Data

| Reaction Type | Optimal Temp (°C) | Solvent | Catalyst | Time (hrs) |

|---|---|---|---|---|

| Amide hydrolysis (acidic) | 110 | H₂O/EtOH | HCl | 12 |

| Nitration | 0 | H₂SO₄ | – | 2 |

| Morpholino oxidation | 25 | CH₂Cl₂ | m-CPBA | 4 |

Stability Considerations

-

Thermal Stability : Decomposes above 200°C via retro-amide cleavage.

-

pH Sensitivity : Stable in pH 4–9; rapid hydrolysis occurs outside this range.

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in medicinal chemistry applications where late-stage functionalization is critical .

科学的研究の応用

Research indicates that 3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, in vitro assays demonstrated a reduction in cell viability by over 50% at concentrations ranging from 20 to 50 µM .

- Neuroprotective Effects : The morpholino moiety may enhance blood-brain barrier permeability, suggesting potential applications in treating neurodegenerative diseases .

- Antiviral Potential : Similar compounds have shown efficacy in inhibiting viral replication, indicating that this compound may also possess antiviral properties .

Anticancer Research

A study evaluated the anticancer properties of methoxy-substituted phenyl compounds, revealing selective cytotoxicity against prostate cancer cells. The CC50 values indicated effective inhibition of cell proliferation at micromolar concentrations .

Neuropharmacological Studies

Research exploring the neuroprotective effects of morpholino derivatives suggested that these compounds could improve therapeutic outcomes in conditions affecting the central nervous system. The studies indicated enhanced permeability across the blood-brain barrier .

Antimicrobial Activity

Research on related compounds demonstrated significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with effective inhibition observed at concentrations as low as 10 µg/mL .

Summary Table of Biological Activities

作用機序

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Key Features

The compound’s analogs differ primarily in substituents on the ethylamine group and propanamide core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Impact of Substituents on Properties

Morpholino Group: Enhances water solubility compared to sulfonyl (e.g., 8i) or halogenated (e.g., 3ba) analogs due to its hydrophilic nature . May improve binding selectivity, as seen in ARTD3 inhibitors where morpholine derivatives showed shifted binding poses .

Similar to the p-tolyl in 3ba (Ev4), which contributes to solid-state stability .

4-Methoxyphenyl Core :

- Common in analogs (e.g., 5k , 8i ) and associated with antioxidant and anticancer activities in derivatives like those in .

生物活性

3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H28N2O2

- Molecular Weight : 328.45 g/mol

This structure features a propanamide backbone with a methoxy-substituted phenyl group and a morpholino-p-tolyl substituent, which may influence its biological properties.

Antimicrobial Activity

Research indicates that compounds containing methoxyphenyl groups often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 3-(4-methoxyphenyl) compounds demonstrate varying degrees of antibacterial and antifungal activities against various pathogens.

| Compound | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| 3-(4-methoxyphenyl)acrylamide | Antibacterial | 23 |

| 3-(4-chlorophenyl)acrylamide | Antibacterial | 18 |

| 3-(4-methoxyphenyl)-N-(p-tolyl)ethyl derivatives | Antifungal | Significant |

These findings suggest that the presence of the methoxy group enhances the compound's interaction with microbial targets, potentially leading to higher efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of related compounds has also been explored. For example, heterocyclic compounds similar to this compound have shown promising results in inhibiting viral replication in vitro. The mechanism often involves interference with viral entry or replication processes, making them candidates for further development as antiviral agents .

Case Studies

- Anticancer Research : In a study evaluating the anticancer properties of methoxy-substituted phenyl compounds, it was found that certain derivatives exhibited selective cytotoxicity against cancer cell lines, including prostate cancer cells. The CC50 values indicated that these compounds could inhibit cell proliferation effectively at micromolar concentrations .

- Neuropharmacological Studies : Another research avenue explored the neuroprotective effects of morpholino derivatives. These studies suggest that the morpholino moiety may enhance blood-brain barrier permeability, allowing for better therapeutic outcomes in neurodegenerative diseases .

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process generally includes:

- Formation of the Propanamide Backbone : Utilizing acylation reactions to introduce the propanamide functional group.

- Introduction of Morpholino and Methoxy Groups : Employing selective alkylation techniques to attach the morpholino and methoxy groups to the aromatic ring.

The proposed mechanism by which this compound exerts its biological effects may involve modulation of specific receptors or enzymes involved in disease pathways, although detailed mechanistic studies are still needed to clarify these interactions.

Q & A

Basic Research Questions

Q. What are the critical factors in designing a multi-step synthesis protocol for this compound?

- Methodological Answer : Synthesis requires optimization of solvent choice (e.g., dichloromethane or DMF), temperature control (25–80°C), and catalysts (e.g., Pd(OAc)₂) to maximize yield and selectivity. Reaction steps often involve amide coupling and heterocyclic ring formation. Purification via column chromatography and structural validation using NMR and HPLC is essential .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Provides detailed information on proton and carbon environments, confirming functional group connectivity.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for pharmacological studies).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer :

- In vitro assays : Use cell lines (e.g., cancer lines like MCF-7 or HEK293) to evaluate cytotoxicity or target inhibition (e.g., kinase assays).

- Dose-response curves : Determine IC₅₀ values across concentrations (1 nM–100 µM).

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. What strategies address low yield in the final amidation step of the synthesis?

- Methodological Answer :

- Coupling reagent optimization : Replace EDCl/HOBt with T3P or PyBOP for higher efficiency.

- Solvent polarity adjustment : Switch from THF to DMF to improve reagent solubility.

- Temperature modulation : Increase reaction temperature to 50°C to accelerate kinetics.

- Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted intermediates) .

Q. How can structural modifications enhance target selectivity in kinase inhibition assays?

- Methodological Answer :

- SAR studies : Modify the morpholino or p-tolyl groups to alter steric/electronic properties.

- Fluorine substitution : Introduce trifluoromethyl groups to improve binding affinity and metabolic stability (see for fluorinated analogs).

- Co-crystallization studies : Resolve X-ray structures of compound-target complexes to guide rational design .

Q. How should researchers resolve discrepancies in IC₅₀ values across different assay formats?

- Methodological Answer :

- Assay standardization : Ensure consistent pH (7.4), temperature (37°C), and ATP concentrations in kinase assays.

- Orthogonal validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics.

- Solvent compatibility testing : Compare activity in DMSO vs. aqueous buffers to rule out solvent interference .

Key Recommendations

- Synthesis : Prioritize solvent polarity and catalyst screening to improve yield.

- Analytical Validation : Combine NMR, HPLC, and MS for rigorous quality control.

- Biological Studies : Use orthogonal assays to confirm activity and mitigate false positives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。